Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoxepin ring, a benzoate ester, and a chloro substituent
Preparation Methods
The synthesis of Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves multiple steps, including the formation of the benzoxepin ring and the subsequent attachment of the benzoate ester. The synthetic route typically starts with the preparation of the benzoxepin intermediate, which is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
- Ethyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-[4-[(7-Chloro-4-quinolinyl)amino]pentyl]aminoethanol
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities
Properties
Molecular Formula |
C21H18ClNO5 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
ethyl 4-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H18ClNO5/c1-3-27-21(25)13-4-6-17(7-5-13)23-20(24)14-8-9-28-19-15(10-14)11-16(22)12-18(19)26-2/h4-12H,3H2,1-2H3,(H,23,24) |
InChI Key |
GNBSKVYCFOCANT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Origin of Product |
United States |
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